molecular formula C10H14N2O B2508263 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol CAS No. 1592412-21-9

1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol

Cat. No.: B2508263
CAS No.: 1592412-21-9
M. Wt: 178.235
InChI Key: ZYHOPTYQJINWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrrolidine ring linked to a 2-methylpyridin-4-yl group. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceutical science . Its non-planar, three-dimensional structure, resulting from sp3-hybridization, allows for extensive exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . This versatility makes pyrrolidine-based compounds valuable for investigating new therapeutic agents. The specific substitution pattern in this compound combines the pyrrolidine ring with a methyl-substituted pyridine heterocycle. Pyridine is a fundamental pharmacophore found in many natural products, approved drugs, and bioactive molecules, often contributing to antimicrobial and antiviral activities . The integration of these two heterocyclic systems into a single molecule creates a novel architectural framework with potential for diverse biological interactions. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing structure-activity relationship (SAR) models in various drug discovery programs. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-6-9(2-4-11-8)12-5-3-10(13)7-12/h2,4,6,10,13H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHOPTYQJINWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its structural features, which include a pyrrolidine ring and a pyridine moiety. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against bacterial strains and fungi. The compound has shown considerable activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Pathogen Activity
Staphylococcus aureusEffective
Candida albicansEffective

Antiviral Activity

In the context of emerging viral threats, compounds with pyridine and pyrrolidine structures have been investigated for their antiviral properties. While specific data on this compound is limited, similar compounds have shown promise against viruses such as SARS-CoV-2 .

Target Interactions

The biological activity of this compound may be attributed to its interaction with various enzymes and receptors. The pyrrolidine ring enhances the compound's stereochemistry, potentially increasing its binding affinity to target sites within biological systems .

Biochemical Pathways

Pyrrolidine derivatives are known to modulate several biochemical pathways. The hydroxyl group present in this compound may facilitate hydrogen bonding with target proteins, influencing their activity and leading to various pharmacological effects .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, supporting its potential use in treating infections caused by resistant pathogens.

Research on Antiviral Properties

Another investigation focused on the antiviral properties of pyridine-based compounds during the COVID-19 pandemic. Although direct studies on this compound were not available, related compounds demonstrated notable activity against viral replication, suggesting a pathway for further exploration of this compound's antiviral potential .

Comparison with Similar Compounds

Key Observations:

  • Aromatic Heterocycle Impact: Pyridine/pyrimidine substituents enhance π-π stacking in target binding.
  • Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., 1-(pyrimidin-4-yl)piperidin-4-ol) exhibit higher conformational flexibility, which may improve solubility but reduce target specificity compared to pyrrolidine-based compounds .

Physicochemical Properties

Property 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol (Estimated) 1-(3-Chloro-benzyl)-pyrrolidin-3-ol 1-(Pyrimidin-4-yl)piperidin-4-ol
LogP (Lipophilicity) ~1.2 (moderate) 2.5 0.8
Water Solubility Moderate Low High
Hydrogen Bond Donors 1 (OH group) 1 (OH group) 1 (OH group)

Analysis:

  • The 2-methylpyridine group in the target compound likely reduces water solubility compared to pyrimidine analogs but improves membrane permeability for CNS applications.
  • Chlorobenzyl-substituted analogs exhibit higher LogP values, favoring blood-brain barrier penetration .

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